molecular formula C18H20Cl2N2O2 B14268358 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate CAS No. 138650-62-1

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate

Katalognummer: B14268358
CAS-Nummer: 138650-62-1
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: HSKJTJCBZWPVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with chloro and chlorophenyl groups, and an octanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate typically involves the reaction of 6-chloro-3-(4-chlorophenyl)pyridazine with octanoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The chloro groups in the compound can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and alkyl halides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-6-(4-chlorophenyl)pyridazine
  • 6-Chloro-4-hydroxy-3-phenyl-pyridazine
  • 4-(6-chloro-pyridazin-3-yl)-morpholine

Uniqueness

6-Chloro-3-(4-chlorophenyl)pyridazin-4-YL octanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

138650-62-1

Molekularformel

C18H20Cl2N2O2

Molekulargewicht

367.3 g/mol

IUPAC-Name

[6-chloro-3-(4-chlorophenyl)pyridazin-4-yl] octanoate

InChI

InChI=1S/C18H20Cl2N2O2/c1-2-3-4-5-6-7-17(23)24-15-12-16(20)21-22-18(15)13-8-10-14(19)11-9-13/h8-12H,2-7H2,1H3

InChI-Schlüssel

HSKJTJCBZWPVCF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)OC1=CC(=NN=C1C2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.